5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .
Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties. They are also important in organocatalysis, agrochemicals, and materials science .
Scientific Research Applications
Electronic and Spectral Properties
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has shown significant interaction with fullerene molecules. Research indicates its capability in electronic spectra generation and identification of active sites, biological activities, and reactive sites. This compound also demonstrates potential in antiarthritic properties and exhibits enhanced Raman activity when adsorbed with fullerene, suggesting applications in spectroscopy and materials science (Biointerface Research in Applied Chemistry, 2022).
Crystal Structure Analysis
The crystal structure of this compound and its derivatives has been a subject of study. The analysis of its crystal structure provides insights into intermolecular interactions and molecular conformation, which are vital for understanding its reactivity and potential applications in crystal engineering and pharmaceutical design (Tetrahedron Letters, 2013).
Synthesis and Chemical Reactions
This compound has been a focus in the synthesis of novel chemical structures. Studies involve the synthesis of Schiff bases and their antimicrobial activity, indicating potential use in developing new pharmaceutical agents. Additionally, unexpected reactions during synthesis leading to new compounds highlight its versatility in organic synthesis (Heliyon, 2019).
Potential in Crop Protection
Research also includes the synthesis of pyrazoles using this compound as a key intermediate, particularly for applications in crop protection. The high selectivity and yields obtained under mild reaction conditions point towards its importance in agricultural chemistry (Advances in Chemical Engineering and Science, 2015).
Mechanism of Action
Properties
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)3-13-5(11)4(1-10)2-12-13/h2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWUCQWZFVTTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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